molecular formula C13H17N5O B2357761 8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one CAS No. 2034525-86-3

8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B2357761
CAS No.: 2034525-86-3
M. Wt: 259.313
InChI Key: ONHQHYLNJIGNRE-UHFFFAOYSA-N
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Description

8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal and organic chemistry. This compound is known for its potential biological activities and serves as a scaffold for the development of various pharmacologically active agents.

Biochemical Analysis

Biochemical Properties

The compound 8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one interacts with a variety of enzymes and proteins, particularly cyclin-dependent kinases (CDKs). It has been found to inhibit CDKs, which are key regulators of cell cycle progression . The nature of these interactions involves the compound binding to the active site of the kinase, thereby inhibiting its activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting CDKs, thereby affecting cell cycle progression . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active site of CDKs, inhibiting their activity and thereby affecting cell cycle progression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate amines. One common method involves the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride, followed by further reactions to introduce the piperazine moiety . The reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and irradiation at specific wavelengths (450 or 365 nm) to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions often involve the use of solvents like DMSO, methanol, and acetonitrile, with temperature and pH adjustments to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions include various substituted pyrido[2,3-d]pyrimidin-7(8H)-one derivatives, which can be further explored for their biological activities and potential therapeutic applications.

Scientific Research Applications

8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific structural features, such as the presence of the piperazine moiety and the pyrido[2,3-d]pyrimidine core. These features contribute to its distinct biological activities and make it a valuable scaffold for drug development.

Properties

IUPAC Name

8-methyl-4-(4-methylpiperazin-1-yl)pyrido[2,3-d]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O/c1-16-5-7-18(8-6-16)13-10-3-4-11(19)17(2)12(10)14-9-15-13/h3-4,9H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONHQHYLNJIGNRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=NC=NC3=C2C=CC(=O)N3C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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